
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate is an organic compound that features both amino and nitro functional groups attached to a benzene ring, along with an ethylbenzene sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylbenzene-1-sulfonate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the handling of strong acids and reducing agents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron in hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-nitrophenol: Similar structure but lacks the ethylbenzene sulfonate group.
4-Nitrophenyl 4-ethylbenzene-1-sulfonate: Similar but lacks the amino group.
Uniqueness
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate is unique due to the presence of both amino and nitro groups along with the ethylbenzene sulfonate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
90628-31-2 |
|---|---|
Formule moléculaire |
C14H14N2O5S |
Poids moléculaire |
322.34 g/mol |
Nom IUPAC |
(4-amino-3-nitrophenyl) 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O5S/c1-2-10-3-6-12(7-4-10)22(19,20)21-11-5-8-13(15)14(9-11)16(17)18/h3-9H,2,15H2,1H3 |
Clé InChI |
CQYVROPGFMWMHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)

![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
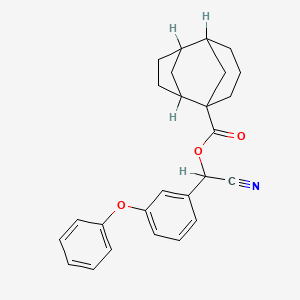
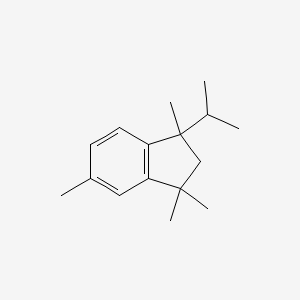

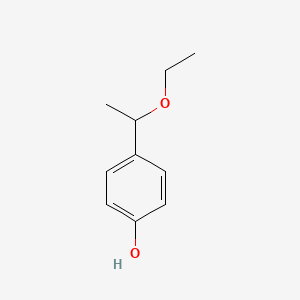
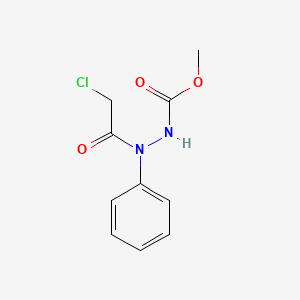
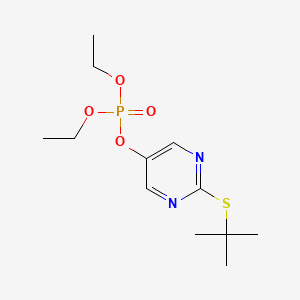
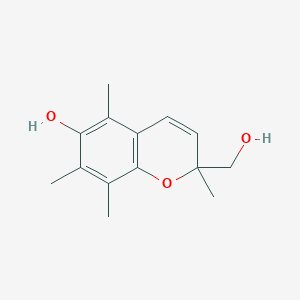
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

